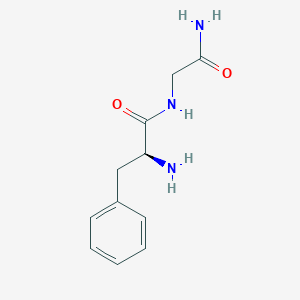

H-Phe-Gly-NH2

Description

H-Phe-Gly-NH2 is a dipeptide amide composed of phenylalanine (Phe) and glycine (Gly), with an amide group replacing the carboxylic acid at the C-terminus. Its molecular formula is C₁₁H₁₅N₃O₃, and its molecular weight is approximately 237.26 g/mol. This compound is primarily used in biochemical and pharmacological research, particularly in studies involving peptide interactions, receptor binding, and enzymatic activity .

Suppliers such as GLPBIO and HongTide Biotechnology offer H-Phe-Gly-NH2 derivatives with purities exceeding 98%, indicating its relevance in high-precision research .

Propriétés

IUPAC Name |

(2S)-2-amino-N-(2-amino-2-oxoethyl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c12-9(11(16)14-7-10(13)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H2,13,15)(H,14,16)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHDTHVQHUWCCI-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Phe-Gly-NH2 typically involves the reaction of a phenylalanine derivative with an appropriate amine. The reaction conditions often include the use of a coupling agent such as carbodiimide to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of H-Phe-Gly-NH2 may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

H-Phe-Gly-NH2 can undergo various types of chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.

Reduction: The amide group can be reduced to an amine under specific conditions.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Applications De Recherche Scientifique

H-Phe-Gly-NH2 has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme-substrate interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which H-Phe-Gly-NH2 exerts its effects involves interactions with specific molecular targets. The amino and amide groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group may also participate in hydrophobic interactions, further modulating the compound’s effects.

Comparaison Avec Des Composés Similaires

Structural Comparison

The structural features of H-Phe-Gly-NH2 and related peptides are summarized in Table 1 .

Table 1: Structural Properties of H-Phe-Gly-NH2 and Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Residues | Terminal Modifications |

|---|---|---|---|---|

| H-Phe-Gly-NH2 | C₁₁H₁₅N₃O₃ | 237.26 | Phe, Gly | C-terminal amide |

| APGWa (Ala-Pro-Gly-Trp-NH2) | C₂₃H₃₁N₇O₅ | 493.54 | Ala, Pro, Gly, Trp | C-terminal amide |

| FMRFa (Phe-Met-Arg-Phe-NH2) | C₂₉H₄₁N₉O₅S | 652.76 | Phe, Met, Arg, Phe | C-terminal amide |

| H-Arg-Phe-NH2 · HCl | C₁₅H₂₄ClN₆O₂ | 373.85 | Arg, Phe | C-terminal amide, HCl salt |

| H-Gly-Gly-NH2 · HCl | C₄H₁₀ClN₃O₂ | 167.59 | Gly, Gly | C-terminal amide, HCl salt |

- Key Observations :

Activité Biologique

H-Phe-Gly-NH2, a dipeptide composed of phenylalanine (Phe) and glycine (Gly), exhibits notable biological activities that have been the subject of various research studies. This article explores its biological properties, mechanisms of action, and potential applications in biomedical fields.

Chemical Structure and Properties

H-Phe-Gly-NH2 is characterized by the following structural features:

- Amino Acids : The peptide consists of phenylalanine, an aromatic amino acid known for its hydrophobic properties, and glycine, the simplest amino acid that contributes flexibility to the peptide chain.

- Functional Group : The amine group (-NH2) at the C-terminus enhances its solubility and biological interaction potential.

Biological Activities

The biological activities of H-Phe-Gly-NH2 can be categorized into several key areas:

1. Neuropeptide Signaling

Research indicates that peptides similar to H-Phe-Gly-NH2 can interact with neuropeptide receptors, influencing pain perception and inflammatory responses. The presence of phenylalanine may enhance binding affinity to specific receptors due to its hydrophobic character .

2. Antioxidant Properties

Peptides containing aromatic residues like phenylalanine are often associated with antioxidant activity. This property may help in mitigating oxidative stress within biological systems, suggesting a potential therapeutic role in conditions characterized by oxidative damage.

3. Cellular Uptake and Membrane Interaction

The positive charge associated with the amino group can facilitate cellular uptake. Studies show that positively charged peptides tend to bind more effectively to negatively charged cell membranes, enhancing their bioavailability and efficacy in cellular environments .

The mechanisms through which H-Phe-Gly-NH2 exerts its biological effects include:

- Receptor Binding : H-Phe-Gly-NH2 may act as a ligand for various receptors, modulating their activity through competitive inhibition or allosteric modulation.

- Signal Transduction : Upon binding to receptors, it may initiate intracellular signaling cascades that influence cellular responses such as inflammation and apoptosis.

Research Findings

Several studies have investigated the biological activity of H-Phe-Gly-NH2 or structurally related peptides:

Case Studies

Case Study 1: Analgesic Potential

A study investigating the analgesic effects of opioid peptides found that dipeptides containing phenylalanine exhibited significant pain-relieving properties in animal models. The study concluded that H-Phe-Gly-NH2 could serve as a lead compound for developing new analgesics targeting specific opioid receptors .

Case Study 2: Antioxidant Effects

In vitro experiments demonstrated that H-Phe-Gly-NH2 exhibited antioxidant activity by scavenging free radicals. This suggests a protective role against oxidative stress-related diseases, such as neurodegenerative disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.